Myristoylation Enables Cell-Permeable Inhibition
The myristoylated PKCα/β pseudosubstrate peptide demonstrates an IC₅₀ of 8 µM for TPA-induced MARCKS phosphorylation in fibroblast primary cultures, achieving 98% inhibition at 100 µM . In contrast, the non-myristoylated PKC pseudosubstrate peptide (residues 19-35) exhibits a Ki of 147 nM in biochemical assays but lacks cell permeability, rendering it ineffective in intact cellular systems without myristoylation [1].
Non-myristoylated: Ki 147 nM (biochemical only, not cell-permeable)
| Evidence Dimension | Inhibitory potency (IC₅₀ / Ki) and cell permeability |
|---|---|
| Target Compound Data | IC₅₀ = 8 µM; 98% inhibition at 100 µM |
| Comparator Or Baseline | Non-myristoylated PKC pseudosubstrate peptide (19-35): Ki = 147 nM (biochemical assay only, not cell-permeable) |
| Quantified Difference | Myristoylated peptide is cell-permeable and functional in live cells; non-myristoylated peptide requires >100 µM for cellular activity or fails to enter cells. |
| Conditions | Fibroblast primary cultures; TPA-induced MARCKS phosphorylation assay |
Why This Matters
Myristoylation is essential for intracellular delivery at physiologically relevant concentrations, eliminating the need for additional transfection reagents or impractically high doses.
- [1] Ruixi Biotech. Protein Kinase C(PKC) [19-35] Peptide. Product Datasheet. View Source
